molecular formula C9H8FNO5 B8496383 2-Fluoro-5-methoxycarbonyloxy-4-methylnitrobenzene

2-Fluoro-5-methoxycarbonyloxy-4-methylnitrobenzene

Cat. No. B8496383
M. Wt: 229.16 g/mol
InChI Key: PTXLLIWPYYEKGR-UHFFFAOYSA-N
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Patent
US07087602B2

Procedure details

The starting material 2-fluoro-5-hydroxy-4-methylnitrobenzene, was obtained by adding 2M aqueous sodium hydroxide solution (13.1 ml), dropwise, to a solution of 2-fluoro-5-methoxycarbonyloxy-4-methylnitrobenzene (6 g, 26 mmol), (prepared as described in European Patent Publication No. 307777), in methanol (70 ml) cooled at 0° C. After stirring for 30 minutes, the mixture was concentrated by evaporation. After dilution with water, the solution was adjusted to pH2 and extracted with ethyl acetate. The organic layer was washed with water and then brine, dried (MgSO4) and the solvent evaporated to give 2-fluoro-5-hydroxy-4-methylnitrobenzene as a yellow solid (4 g, 90%).
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([O:11]C(OC)=O)=[CH:6][C:5]=1[N+:16]([O-:18])=[O:17]>CO>[F:3][C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([OH:11])=[CH:6][C:5]=1[N+:16]([O-:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
13.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)C)OC(=O)OC)[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)C)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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